Superior Anti-Androgenic Potency of MBP Compared to DBP and DEHP in Reporter Gene Assays
Monobutyl phthalate (MBP) demonstrates a significantly more potent anti-androgenic effect than its parent compound, dibutyl phthalate (DBP), and the high-molecular-weight phthalate, di(2-ethylhexyl) phthalate (DEHP). In a luciferase reporter gene assay for androgen receptor (AR) antagonism, MBP exhibited an IC50 value of 1.22 × 10⁻⁷ M [1]. This was approximately 8.6-fold more potent than DBP (IC50 = 1.05 × 10⁻⁶ M) and at least 800-fold more potent than DEHP (IC50 > 1 × 10⁻⁴ M). This directly contradicts the assumption that DBP is the primary active agent and confirms MBP's status as the proximate toxicant.
| Evidence Dimension | Anti-androgenic activity (AR antagonism) |
|---|---|
| Target Compound Data | IC50 = 1.22 × 10⁻⁷ M |
| Comparator Or Baseline | DBP (IC50 = 1.05 × 10⁻⁶ M); DEHP (IC50 > 1 × 10⁻⁴ M) |
| Quantified Difference | MBP is ~8.6x more potent than DBP and >800x more potent than DEHP |
| Conditions | MDA-kb2 cell line luciferase reporter gene assay for androgen receptor antagonism |
Why This Matters
This 8.6-fold difference in potency is critical for designing in vitro toxicology studies where MBP, not DBP, must be used to accurately model anti-androgenic effects at environmentally relevant concentrations.
- [1] Shen O, Du G, Sun H, Wu W, Jiang Y, Song L, Wang X. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. Toxicology Letters. 2009;191(1):9-14. View Source
